![molecular formula C15H15N3OS B2640189 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 361477-57-8](/img/structure/B2640189.png)
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” is a synthetic compound that has attracted scientific attention due to its potential use as a drug or therapeutic agent in various fields of research1. Its molecular formula is C19H14F3N3OS and it has a molecular weight of 389.41.
Synthesis Analysis
The synthesis of similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido2. However, specific synthesis methods for “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” is not directly available in the literature. However, similar compounds often have a nitrogen-based hetero-aromatic ring structure3.Chemical Reactions Analysis
The chemical reactions involving “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not directly available in the literature. However, similar compounds often involve reactions with hydrazonoyl halides2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not directly available in the literature. However, it has a molecular weight of 389.41.科学的研究の応用
Heterocyclic Chemistry and Drug Synthesis
The compound belongs to a class of chemicals that serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For instance, studies have shown that heterocyclic compounds derived from similar chemical structures can possess antibacterial, antitumor, and various other biological activities. These applications underscore the importance of such compounds in medicinal chemistry, especially in the design and synthesis of novel therapeutic agents with potential anticancer and antimicrobial properties (Massa et al., 1990; Hamama et al., 2012).
Theoretical Studies and Molecular Design
The compound's derivatives have been subjects of theoretical studies to understand their molecular structure and properties. For example, density functional theory (DFT) calculations have been performed on pyranopyrazoles, a related class of compounds, to elucidate their electronic structures and stability. These studies provide valuable insights into designing molecules with desired properties for specific applications, such as photodynamic therapy or as sensors (Al-Amiery et al., 2012).
Antimicrobial and Anticancer Research
Some derivatives of the mentioned compound have shown promising results in antimicrobial and anticancer studies. For instance, novel heterocyclic compounds incorporating the pyrazole moiety have been evaluated for their antimicrobial activities. These findings are significant for the development of new drugs to combat resistant strains of bacteria and cancer cells, highlighting the potential of such compounds in therapeutic applications (Gouda et al., 2010; Alam et al., 2018).
Molecular Interactions and Drug Design
The study of molecular interactions and structure-activity relationships in compounds similar to "N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide" is crucial for drug design. Understanding how these compounds interact at the molecular level can lead to the development of more effective and targeted therapies with fewer side effects (Saeed et al., 2020).
Safety And Hazards
The safety and hazards associated with “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not directly available in the literature. However, similar compounds often produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways3.
将来の方向性
The future directions for “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not directly available in the literature. However, similar compounds are being researched for their potential use as drugs or therapeutic agents in various fields of research1.
特性
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(10-6-7-10)16-14-12-8-20-9-13(12)17-18(14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIFWUSJDDWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

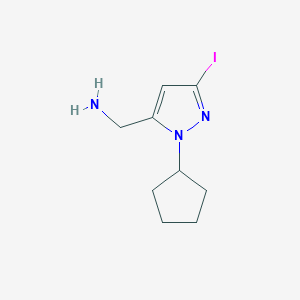
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2640109.png)
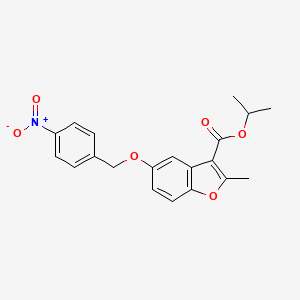
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)
![8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2640112.png)
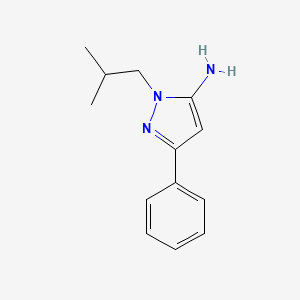
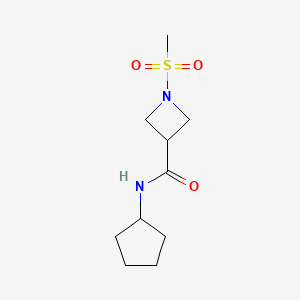
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2640119.png)
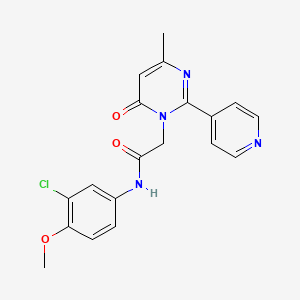
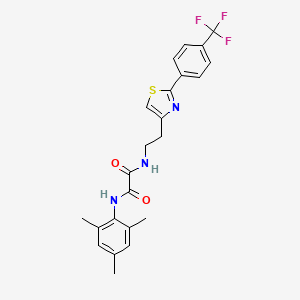
![3-fluoro-4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2640126.png)
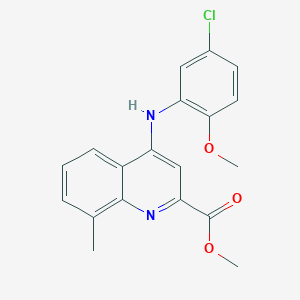
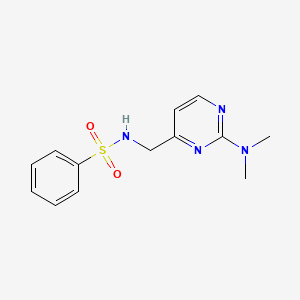
![N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2640129.png)